molecular formula C14H9ClN2O B2851109 2-(3-chlorophenyl)phthalazin-1(2H)-one CAS No. 412339-43-6

2-(3-chlorophenyl)phthalazin-1(2H)-one

Cat. No.: B2851109
CAS No.: 412339-43-6
M. Wt: 256.69
InChI Key: KDZUATCKQJCSGI-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone family It is characterized by the presence of a phthalazinone core structure with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 3-chlorobenzoyl chloride with phthalic hydrazide. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phthalazinone analogs.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-chlorophenyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-phenylphthalazin-1(2H)-one: Lacks the chlorine substituent on the phenyl ring.

    2-(4-chlorophenyl)phthalazin-1(2H)-one: Has the chlorine substituent at the 4-position instead of the 3-position.

    2-(3-bromophenyl)phthalazin-1(2H)-one: Contains a bromine atom instead of chlorine.

Uniqueness

2-(3-chlorophenyl)phthalazin-1(2H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(3-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZUATCKQJCSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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